molecular formula C10H8FN B171955 4-Fluoronaphthalen-2-amine CAS No. 13720-48-4

4-Fluoronaphthalen-2-amine

Cat. No.: B171955
CAS No.: 13720-48-4
M. Wt: 161.18 g/mol
InChI Key: FRELRPVNUJUIHF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-Fluoronaphthalen-2-amine consists of a naphthalene moiety, which is a system of two fused benzene rings, with a fluorine atom and an amine group attached .


Chemical Reactions Analysis

Amines, including this compound, are known to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions .


Physical and Chemical Properties Analysis

This compound is a light purple to dark purple powder or crystals . It should be stored in a dark place, in an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

High-Performance Materials

The compound 4-Fluoronaphthalen-2-amine has been utilized in synthesizing aromatic poly(amine-1,3,4-oxadiazole)s, showcasing high glass-transition temperatures and good mechanical properties. This class of materials is promising for applications requiring high thermal stability and mechanical resilience, such as in blue-light-emitting materials for electronic devices (Liou, Hsiao, Chen & Yen, 2006).

Chemical Sensing and Bioimaging

This compound derivatives have been employed in the development of selective chemosensors for Cu2+ ions, demonstrating high selectivity and sensitivity. These sensors are notable for their rapid response and potential applications in bioimaging, particularly in detecting Cu2+ ions in human cervical cancer cell lines, highlighting their role in medical diagnostics and research (Anbu, Shanmugaraju, Ravishankaran, Karande & Mukherjee, 2012).

Advanced Photophysics and Fluorophores

Research into the photophysical properties of this compound derivatives has led to the development of dual fluorescent N-aryl-2,3-naphthalimides. These have been used for ratiometric DNA detection and white organic light-emitting devices, indicating the compound's versatility in photophysical applications (Nandhikonda & Heagy, 2010).

Novel Molecular Designs

Innovative molecular designs using this compound have been explored, such as the synthesis of a half-cut cruciform and its application as a security ink. This showcases the compound's potential in creating materials with multi-stimuli responses, offering a range of applications in security and materials science (Lu & Xia, 2016).

Properties

IUPAC Name

4-fluoronaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c11-10-6-8(12)5-7-3-1-2-4-9(7)10/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRELRPVNUJUIHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80615075
Record name 4-Fluoronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80615075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13720-48-4
Record name 4-Fluoronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80615075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoronaphthalen-2-amine
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